Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate
Description
Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound featuring a fused benzofuran-pyrrole core. Its synthesis involves a multi-step pathway starting from 4-benzyloxybenzoic acid, as described in Molecules (2012). Key steps include Vilsmeier-Haack reaction-mediated formation of vinamidinium salts, cyclization with methyl 2-aminoacetate hydrochloride, and subsequent alkylation or hydrolysis to yield derivatives with varied substituents . Notably, derivatives of this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL . The structural complexity and functional versatility of this scaffold make it a promising candidate for pharmaceutical and synthetic chemistry applications.
Properties
IUPAC Name |
methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-15-12(14)8-6-10-11(13-8)7-4-2-3-5-9(7)16-10/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWSNWURKKOALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570605 | |
| Record name | Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155445-31-1 | |
| Record name | Methyl 1H-benzofuro[3,2-b]pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155445-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Borylation of Pyrrole-2-Carboxylate Esters
The iridium-catalyzed borylation of methyl pyrrole-2-carboxylate provides a critical intermediate for subsequent cross-coupling. In a modified protocol, methyl 1H-pyrrole-2-carboxylate undergoes borylation with pinacol borane (H−BPin) under solvent-free conditions, yielding methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate in >99% yield on a 40 mmol scale. Key advantages include avoidance of N–H protection and high scalability. The borylated product exhibits long-term stability, enabling storage for extended periods without decomposition.
Suzuki Coupling with Benzofuran-Derived Bromides
The benzofuro[3,2-b]pyrrole framework is constructed via Suzuki-Miyaura coupling between the borylated pyrrole and benzofuran-substituted aryl bromides. Using Pd(OAc)₂/SPhos or Pd(PPh₃)₄ catalysts, the reaction proceeds in dimethoxyethane (DME) at 60–80°C with potassium phosphate as base. Electron-deficient benzofuran bromides (e.g., 5-bromo-1-benzofuran) couple efficiently, achieving yields of 70–85%. Functional group tolerance includes ester, nitro, and cyano substituents, though sterically hindered substrates require optimized conditions.
Table 1. Representative Suzuki Coupling Results for Benzofuropyrrole Synthesis
| Aryl Bromide | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5-Bromo-1-benzofuran | Pd(OAc)₂/SPhos | 80 | 82 |
| 6-Nitro-5-bromo-1-benzofuran | Pd(PPh₃)₄ | 70 | 75 |
| 7-Cyano-5-bromo-1-benzofuran | Pd(OAc)₂/SPhos | 80 | 68 |
Iron-Catalyzed Cyclocondensation of Aldehydes and Anilines
One-Pot Synthesis via Dihydro-pyrrolo[3,2-b]pyrrole Intermediates
A scalable method employs iron(III) perchlorate hydrate to catalyze the reaction of diacetyl, aldehydes, and anilines. For benzofuropyrrole synthesis, 3-benzofurancarbaldehyde reacts with 4-substituted anilines in toluene/AcOH (1:1) at 50°C. The process involves initial imine formation, cyclization, and oxidation, yielding 1,4-dihydropyrrolo[3,2-b]pyrroles, which are dehydrogenated to the aromatic system. This method achieves 45–60% yields for electron-rich benzofuran derivatives.
Functionalization and Esterification
Post-cyclization esterification is performed using methanol under acidic conditions. For example, treatment of 1H-benzofuro[3,2-b]pyrrole-2-carboxylic acid with thionyl chloride (SOCl₂) followed by methanol affords the methyl ester in 90% yield.
Table 2. Iron-Catalyzed Synthesis Parameters
| Benzofuran Aldehyde | Aniline Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 3-Benzofurancarbaldehyde | 4-OMe | 24 | 58 |
| 3-Benzofurancarbaldehyde | 4-CN | 36 | 47 |
| 5-Nitro-3-benzofurancarbaldehyde | 4-Cl | 48 | 52 |
Sustainable Synthesis from Biosourced 3-Hydroxy-2-Pyrones
Ring-Opening Amination and Cyclization
A green approach utilizes 3-hydroxy-2-pyrone and primary amines under neat or hydroalcoholic conditions. Heating 3-hydroxy-2-pyrone with benzofuran-2-methylamine at 65°C for 48 hours induces ring-opening, decarboxylation, and pyrrole formation. The methyl ester is introduced via in situ esterification using methanol as both solvent and reagent, yielding the target compound in 55–65% yield.
Solvent and Catalyst Effects
Reactions in water/methanol (1:1) with KOH proceed efficiently, avoiding toxic solvents. However, steric hindrance from the benzofuran moiety necessitates prolonged reaction times (72 hours) and higher temperatures (90°C) for complete conversion.
Palladium-Mediated Direct Arylation
C–H Activation of Pyrrole-2-Carboxylates
Direct arylation of methyl pyrrole-2-carboxylate with 2-bromo-1-benzofuran exploits Pd(OAc)₂ and BrettPhos ligands. The reaction occurs in DMA at 120°C, achieving 60–70% yields with excellent regioselectivity at the pyrrole β-position. Microwave-assisted conditions reduce reaction time to 2 hours without compromising yield.
Table 3. Direct Arylation Optimization Data
| Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BrettPhos | DMA | 120 | 68 |
| SPhos | Toluene | 110 | 55 |
| XantPhos | DMF | 130 | 62 |
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: Its unique structure makes it a candidate for materials science research, including the development of new polymers and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Benzofuropyrrole vs. Thienopyrrole
Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate (CymitQuimica) replaces the benzofuran oxygen with a sulfur atom in a thiophene ring. This substitution alters electronic properties and solubility:
- Thienopyrrole: Sulfur’s larger atomic radius and lower electronegativity may increase lipophilicity, affecting membrane permeability. Commercial availability at higher cost (€1,702.00/500 mg) suggests synthetic challenges .
Simple Pyrrole Derivatives
Methyl 1H-pyrrole-2-carboxylate (Acta Crystallographica) lacks fused rings, reducing steric hindrance and synthetic complexity. It is often a byproduct in ligand synthesis, highlighting the stability challenges of simpler pyrrole systems compared to fused analogs .
Substituent Modifications and Reactivity
Oxiranylmethyl Derivatives
Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates (Chemistry of Heterocyclic Compounds) incorporate epoxide groups, enabling ring-opening reactions with amines (e.g., morpholine, piperidine) to yield hydroxyalkylamino derivatives or dihydrooxazinones . This reactivity contrasts with the hydrolytic stability of the parent benzofuropyrrole carboxylate esters .
Benzyl and Hydrolyzed Carboxylic Acid Derivatives
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 1H- benzofuro[3,2-b]pyrrole-2-carboxylate (CAS No. 155445-31-1) is a heterocyclic compound characterized by its fused benzofuran and pyrrole structures. This compound has garnered attention in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
Methyl 1H- benzofuro[3,2-b]pyrrole-2-carboxylate features a complex molecular architecture that contributes to its biological properties. The compound can be represented by the following chemical structure:
The biological activity of methyl 1H- benzofuro[3,2-b]pyrrole-2-carboxylate is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate various biological pathways, leading to effects that are beneficial in therapeutic contexts.
Potential Targets
- Enzymatic Interactions : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with receptors that regulate cellular signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with methyl 1H- benzofuro[3,2-b]pyrrole-2-carboxylate:
- Antimicrobial Activity : Preliminary studies suggest this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives of pyrrole compounds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including methyl 1H- benzofuro[3,2-b]pyrrole-2-carboxylate. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
- Anticancer Activity :
- Neuroprotective Studies :
Comparative Analysis
To better understand the uniqueness of methyl 1H- benzofuro[3,2-b]pyrrole-2-carboxylate, a comparison with other related compounds is useful:
Q & A
Q. What are the common synthetic routes for Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate, and what key reaction conditions influence yield?
Answer: Synthesis typically involves multi-component reactions or coupling strategies. For example, analogous compounds (e.g., ethyl pyrrole-2-carboxylate derivatives) are synthesized via acylation coupling using benzoyl chlorides under anhydrous conditions (DMF, room temperature, 24 hours) . Multi-component reactions, such as the swing reaction described in , employ indole derivatives and phthalic anhydride under reflux (toluene, 110°C, 12 hours) to form pyrrolo-fused systems. Key factors include:
- Temperature control : Decomposition risks above 100°C (e.g., melting point stability in ).
- Catalyst selection : Lewis acids (e.g., ZnCl₂) for regioselective coupling.
- Protecting groups : Methyl esters (as in ) stabilize reactive intermediates.
Table 1: Synthetic Approaches for Analogous Compounds
| Method | Conditions | Yield Range | Key Challenges | Reference |
|---|---|---|---|---|
| Acylation coupling | DMF, RT, 24h | 23–35% | Purification complexity | |
| Multi-component reaction | Toluene, 110°C, 12h | 35–45% | Byproduct formation |
Q. How should researchers optimize purification techniques for this compound to minimize byproduct formation?
Answer: Purification challenges arise from byproducts like unreacted intermediates or regioisomers. Strategies include:
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) for polar byproducts .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data (e.g., mp 100–101°C in ).
- HPLC : Reverse-phase HPLC with C18 columns for high-purity isolation (≥95% purity as in ).
Q. What spectroscopic methods are most effective for structural characterization, and what diagnostic peaks should be prioritized?
Answer: 1H NMR : Prioritize aromatic protons (δ 6.3–7.5 ppm for fused benzofuro-pyrrole systems) and ester methyl groups (δ 3.7–4.3 ppm) . IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and NH/OH absence (to verify methyl protection) . Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+1]⁺ at m/z 402.2 in ).
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?
Answer: Density Functional Theory (DFT) simulations can model electrophilic substitution patterns on the benzofuro-pyrrole core. For example:
- Electrophilic sites : Calculate Fukui indices to identify reactive positions (e.g., C-3 vs. C-5 in pyrrole rings) .
- Solvent effects : Use COSMO-RS models to predict solvation energies and optimize reaction media (e.g., toluene vs. DMF) . Validate predictions with experimental data (e.g., regioselective acylation in ).
Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?
Answer: Contradictions often arise from subtle variations in reaction setup. Systematic approaches include:
- Reproducibility checks : Replicate conditions (e.g., catalyst purity in vs. ).
- Control experiments : Test alternative protecting groups (e.g., tert-butoxycarbonyl in ) to isolate variable impacts.
- Meta-analysis : Compare NMR shifts across studies (e.g., δ 12.52 ppm for NH in vs. absence in methyl-protected analogs).
Q. What methodologies are employed to study the compound’s stability under varying pH and temperature conditions?
Answer: Accelerated stability testing :
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24h, monitor degradation via HPLC (e.g., acid-labile ester hydrolysis) .
- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C (e.g., boiling point ~282°C predicted in ). Table 2: Stability Profile of Analogous Compounds
| Condition | Degradation Pathway | Half-Life (h) | Reference |
|---|---|---|---|
| pH 2.0, 37°C | Ester hydrolysis | 6.5 | |
| 100°C, dry | Dehydration/decarboxylation | 12.0 |
Q. How can researchers design analogs to explore structure-activity relationships (SAR) for biological targets?
Answer: Core modifications :
- Substituent variation : Introduce halogens (e.g., 4-bromo analogs in ) or methyl groups (e.g., 2-methyl-4-azaindole in ).
- Scaffold hopping : Replace benzofuro with thieno[3,2-b]pyrrole (e.g., ) to assess π-stacking interactions. Biological assays : Pair synthesis with in vitro testing (e.g., kinase inhibition assays for pyrrole-carboxylate derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
